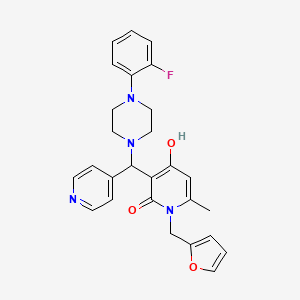
3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-(2-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H27FN4O3 and its molecular weight is 474.536. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformationally Constrained Butyrophenones
Research into structurally related compounds has shown potential applications in antipsychotic treatments. A study by Raviña et al. (2000) synthesized a series of conformationally restricted butyrophenones, demonstrating their affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors. These compounds, with variations in their amine fragments, exhibited potential as antipsychotic (neuroleptic) drugs based on in vitro and in vivo pharmacological profiles (Raviña et al., 2000).
Metabolism of Flumatinib
A study focused on Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, identified its metabolites in chronic myelogenous leukemia patients. This research could provide insights into the metabolic pathways of related compounds, highlighting the significance of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis in the metabolism of such molecules (Gong et al., 2010).
Crystal Structures Related to Adoprazine
Investigations into the crystal structures of compounds structurally related to adoprazine, including those with complex piperazine and pyridine derivatives, provide insights into their molecular configurations and potential interactions. This research aids in understanding the physical and chemical properties essential for their biological activity (Ullah & Altaf, 2014).
Antimalarial Agents
Research by Mendoza et al. (2011) synthesized piperazine and pyrrolidine derivatives, evaluating their inhibitory capacity against the Plasmodium falciparum chloroquine-resistant strain. The study identified key structural features crucial for antiplasmodial activity, with some compounds demonstrating significant potency. This research underscores the therapeutic potential of these compounds in treating malaria (Mendoza et al., 2011).
Anticancer Activity
Kumar et al. (2013) explored the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, evaluating their anticancer activity. The study found that certain compounds exhibited promising anticancer properties against various cancer cell lines, indicating the potential of these derivatives in cancer therapy (Kumar et al., 2013).
properties
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-4-ylmethyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN4O3/c1-19-17-24(33)25(27(34)32(19)18-21-5-4-16-35-21)26(20-8-10-29-11-9-20)31-14-12-30(13-15-31)23-7-3-2-6-22(23)28/h2-11,16-17,26,33H,12-15,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHAIEMYEXGPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC=NC=C3)N4CCN(CC4)C5=CC=CC=C5F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2931884.png)
![(Z)-3-methyl-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2931886.png)
![3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2931887.png)

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2931890.png)



![(Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid](/img/structure/B2931900.png)
acetate](/img/structure/B2931901.png)


![N-[[4-(2,6-diethylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2931904.png)
![N-cyclopropyl-6-{[4-({[4-(propionylamino)phenyl]sulfonyl}amino)phenyl]thio}nicotinamide](/img/structure/B2931907.png)